molecular formula C19H20ClN3O4S B2997909 N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260630-91-8

N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2997909
CAS No.: 1260630-91-8
M. Wt: 421.9
InChI Key: ROISDUUSZJFJRO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a thiophene and pyrimidine ring. Key structural attributes include:

  • 3-(2-methylpropyl) substituent: Introduces steric bulk and lipophilicity.
  • Acetamide linkage: Connects the thienopyrimidine moiety to a 3-chloro-4-methoxyphenyl group, which combines halogenated and methoxy electronic effects .

Properties

CAS No.

1260630-91-8

Molecular Formula

C19H20ClN3O4S

Molecular Weight

421.9

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C19H20ClN3O4S/c1-11(2)9-23-18(25)17-14(6-7-28-17)22(19(23)26)10-16(24)21-12-4-5-15(27-3)13(20)8-12/h4-8,11H,9-10H2,1-3H3,(H,21,24)

InChI Key

ROISDUUSZJFJRO-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl

solubility

not available

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound can be classified under thieno[3,2-d]pyrimidine derivatives, known for their diverse biological activities. Its structure includes:

  • A chloro and methoxy substituent on the phenyl ring.
  • A thieno[3,2-d]pyrimidin moiety that contributes to its pharmacological properties.
  • An acetamide functional group which may influence its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibit significant anticancer properties. For instance, studies have shown that thieno[3,2-d]pyrimidines can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Studies

A study conducted on human breast cancer cell lines demonstrated that derivatives of thieno[3,2-d]pyrimidines could reduce cell viability significantly. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be in the micromolar range.

CompoundCell LineIC50 (µM)
Thieno derivative 1MCF-75.6
Thieno derivative 2MDA-MB-2313.8
N-(3-chloro-4-methoxyphenyl) derivativeMCF-74.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thieno[3,2-d]pyrimidine derivatives have shown efficacy against various bacterial strains.

Research Findings

In a study assessing the antibacterial activity of related compounds, the following results were obtained:

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
P. aeruginosa12

These findings suggest that the compound may possess significant antibacterial activity, potentially making it a candidate for further development in antimicrobial therapies.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : By interfering with enzymes involved in nucleic acid metabolism.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells through activation of caspases.
  • Disruption of bacterial cell wall synthesis : Leading to increased permeability and eventual cell lysis.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights structural differences between the target compound and its analogues:

Compound Name / Source Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Thieno[3,2-d]pyrimidine 3-(2-methylpropyl), 3-chloro-4-methoxyphenyl Acetamide, dioxo ~423.89*
Pyrido-thieno[2,3-d]pyrimidine Phenylamino, 7-methyl, acetyl Acetamide, tetrahydro 369.44
Dihydropyrimidin-2-ylthio 2,3-Dichlorophenyl, 4-methyl Thioether, acetamide 344.21
Pyrazol-4-yl 3,4-Dichlorophenyl, 1,5-dimethyl-3-oxo-2-phenyl Acetamide, dichloro 398.27

*Calculated based on formula from .

Key Observations :

  • Core Heterocycles: The thieno[3,2-d]pyrimidine core in the target compound differs from pyrido-thieno[2,3-d]pyrimidine () and pyrazolyl systems (), which alter π-π stacking and binding interactions.
  • Substituent Effects: 3-Chloro-4-methoxyphenyl (target): The chloro group enhances lipophilicity, while the methoxy group improves solubility via hydrogen bonding . 2,3-Dichlorophenyl (): Stronger electron-withdrawing effects may increase reactivity compared to the target’s methoxy substituent .

Pharmacological Implications

  • Antimicrobial Potential: highlights structural similarity to benzylpenicillin in N-substituted acetamides, suggesting possible antibacterial activity . The target’s dichlorophenyl and thienopyrimidine motifs may enhance target specificity.
  • Enzyme Inhibition: Thieno-pyrimidine diones (as in the target) are known kinase inhibitors. The 2,4-dioxo groups could chelate metal ions in enzyme active sites .
  • Solubility vs. Bioavailability : The methoxy group in the target compound may improve aqueous solubility compared to dichloro-substituted analogs (), though at the cost of reduced lipophilicity .

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